molecular formula C7H8N4O5 B2425520 Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1823783-92-1

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B2425520
CAS No.: 1823783-92-1
M. Wt: 228.164
InChI Key: HWBNYOZCMPNHMQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate (CAS 1823783-92-1) is a high-purity chemical building block specializing in the synthesis of novel heterocyclic compounds for advanced research and development. This compound features a pyrazole core, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules . The molecular structure integrates three key functional groups: a carbamoyl group, which can enhance hydrogen bonding with biological targets; a nitro group, which serves as a strong electron-withdrawing moiety and synthetic handle for further modification; and a methyl acetate chain, which provides a versatile site for derivatization, for instance, through hydrolysis or amidation reactions . With a molecular formula of C7H8N4O5 and a molecular weight of 228.16 g/mol , this nitro-substituted pyrazole derivative is primarily valued as a key synthetic intermediate. Researchers utilize this compound in the exploration of new pharmaceutical agents, leveraging the known pharmacological significance of pyrazole derivatives which exhibit a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties . Its structural motifs are also relevant in the development of agrochemicals, as similar pyrazole-acetate compounds are investigated as intermediates for crop protection agents . The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(6(8)13)7(9-10)11(14)15/h2H,3H2,1H3,(H2,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBNYOZCMPNHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(=N1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired regioisomer is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product are maintained.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Biological Activities

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential applications in various therapeutic areas:

  • Antimicrobial Activity :
    • Research has shown that pyrazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that compounds derived from multicomponent reactions involving pyrazoles demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms. Recent studies have focused on their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
  • Anti-inflammatory Effects :
    • This compound has shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases. The anti-inflammatory activity of pyrazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines .
  • Antioxidant Activity :
    • This compound exhibits antioxidant properties, which help in neutralizing free radicals and may prevent oxidative stress-related damage in cells. This characteristic is beneficial in developing treatments for neurodegenerative diseases .

Case Studies

Several case studies have documented the applications of pyrazole derivatives, including this compound:

Case Study 1: Antibacterial Screening

A study screened various pyrazole derivatives against multiple bacterial strains, revealing that this compound exhibited significant antibacterial activity at low concentrations, comparable to standard antibiotics .

Case Study 2: Anticancer Evaluation

In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines such as HeLa and MCF7 by inducing cell cycle arrest and apoptosis. The mechanism was further elucidated through molecular docking studies, indicating strong binding affinity to specific cancer-related targets .

Mechanism of Action

The mechanism of action of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of carbamoyl and nitro groups on the pyrazole ring, which imparts specific chemical and biological properties not found in other pyrazole derivatives.

Biological Activity

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate, a pyrazole derivative, has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H8_8N4_4O5_5
  • Molecular Weight : 228.16 g/mol
  • IUPAC Name : this compound

The compound features a methyl ester functional group, a nitro group, and a carbamoyl substituent on the pyrazole ring. These structural characteristics contribute to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . Pyrazole derivatives are known for their ability to inhibit bacterial and fungal growth. The presence of the nitro group may enhance its bioactivity by facilitating bioreduction processes that generate reactive intermediates capable of interacting with microbial cellular components .

Anti-inflammatory Effects

Research suggests that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Its structural features could allow it to modulate inflammatory responses, making it a candidate for further investigation in anti-inflammatory therapies .

Anticancer Potential

The compound's unique arrangement of functional groups raises its potential as an anticancer agent . Studies have indicated that pyrazole derivatives can induce cytotoxic effects against various cancer cell lines. The carbamoyl group may influence binding affinity to specific biological targets, leading to enhanced efficacy against cancer cells .

Synthesis Methods

This compound can be synthesized through various methods, which typically involve the reaction of pyrazole derivatives with methyl acetoacetate or related compounds. These synthesis routes highlight the compound's accessibility for research and industrial applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetateC7_7H8_8N4_4O5_5Similar structure but different position of functional groups
Methyl (4-nitro-1H-pyrazol-1-yl)acetateC6_6H7_7N3_3O4_4Lacks the carbamoyl group; simpler structure
2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acidC7_7H8_8N4_4O5_5Acidic counterpart; useful for comparison in biological assays

This compound stands out due to its specific arrangement of functional groups that may enhance its biological activity compared to similar compounds .

Case Studies and Research Findings

Recent studies have explored the efficacy of pyrazole derivatives in various biological assays. For instance:

  • Antiviral Activity : Some pyrazole derivatives have been tested for their ability to inhibit viral replication. A study demonstrated that certain pyrazole compounds showed significant antiviral activity against HIV and other viruses, suggesting a potential role for this compound in antiviral drug development .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against cancer cell lines indicated promising results for pyrazole derivatives, with some exhibiting IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate?

Methodological Answer:
The synthesis typically involves cyclocondensation and functional group modifications. A common approach is:

Cyclocondensation : React ethyl acetoacetate derivatives with hydrazine or phenylhydrazine to form the pyrazole core .

Nitration and Carbamoylation : Introduce nitro and carbamoyl groups at positions 3 and 4 of the pyrazole ring using HNO₃/H₂SO₄ for nitration and urea/POCl₃ for carbamoylation.

Esterification : Attach the acetate group via esterification with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .
Key Validation : Monitor reaction progress using TLC and intermediate characterization via IR (nitro group: ~1520 cm⁻¹) and LC-MS .

Advanced: How to optimize reaction conditions to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for nitration to reduce side reactions .
  • Temperature Control : Maintain nitration at 0–5°C to prevent over-nitration .
  • Workup : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials .
    Data-Driven Adjustment : Use DOE (Design of Experiments) to correlate reaction parameters (time, temperature) with yield .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:
A multi-technique approach is critical:

  • NMR : Confirm substitution patterns (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm; acetate methyl at δ 3.7 ppm) .
  • IR : Identify functional groups (amide C=O: ~1680 cm⁻¹; nitro: ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .
  • Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to resolve contradictions in NMR data (e.g., unexpected splitting or shifts)?

Methodological Answer:
Address discrepancies through:

Dynamic Effects : Check for tautomerism (e.g., pyrazole NH ↔ ring proton exchange) using variable-temperature NMR .

Stereochemical Assignments : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts .
Case Study : If nitro group positioning is ambiguous, X-ray crystallography (refined via SHELXL) provides definitive proof .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • Column Chromatography : Optimize mobile phase (e.g., hexane/EtOAc 3:1) to separate nitro and carbamoyl isomers .
  • HPLC : Apply reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for analytical purity checks .

Advanced: How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Target Selection : Prioritize enzymes with nitro/amide-binding pockets (e.g., kinases, nitroreductases) .

Assay Design :

  • In Vitro : Use fluorescence-based assays (e.g., NADH depletion for nitroreductase activity) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes .

SAR Analysis : Synthesize analogs (e.g., varying nitro position) and correlate structural features with IC₅₀ values .

Advanced: How to validate crystallographic data when SHELXL refinement indicates disorder?

Methodological Answer:

  • Disorder Modeling : Split atoms into two positions and refine occupancy factors iteratively .
  • Validation Tools : Use CheckCIF/PLATON to flag unresolved electron density .
  • Comparative Analysis : Cross-reference with similar pyrazole derivatives (e.g., CCDC entries) to identify common disorder patterns .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products .

Advanced: How to address low reproducibility in synthetic batches?

Methodological Answer:

  • Critical Parameter Analysis : Identify variables (e.g., moisture in DMF) via Ishikawa diagrams.
  • In Situ Monitoring : Use ReactIR to track nitro group formation in real time .
  • Scale-Up Adjustments : Optimize stirring rate and cooling efficiency to maintain consistent reaction kinetics .

Advanced: How to analyze electronic effects of the nitro group on reactivity?

Methodological Answer:

  • Computational Studies : Calculate Hammett σ constants (DFT at B3LYP/6-311+G(d,p)) to quantify electron-withdrawing effects .
  • Experimental Probes : Perform electrophilic substitution reactions (e.g., bromination) and compare rates with non-nitro analogs .

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